

# Olverembatinib Dimesylate: A Technical Overview of its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Olverembatinib dimesylate, also known as HQP1351, is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), particularly in patients with the T315I mutation, which confers resistance to many other TKIs.[1][2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of olverembatinib dimesylate.

### **Chemical Structure and Physicochemical Properties**

**Olverembatinib dimesylate** is the methanesulfonate salt of olverembatinib. The chemical structure and key identifiers of both the parent compound and the dimesylate salt are detailed below.

Table 1: Chemical Identifiers for Olverembatinib and Olverembatinib Dimesylate



| Identifier | Olverembatinib (Parent)                                                                                                                                                                                    | Olverembatinib Dimesylate                                                                                                                                                                                                                                                       |
|------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name | 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide                                                                           | methanesulfonic acid;4-methyl-<br>N-[4-[(4-methylpiperazin-1-<br>yl)methyl]-3-<br>(trifluoromethyl)phenyl]-3-[2-<br>(1H-pyrazolo[5,4-b]pyridin-5-<br>yl)ethynyl]benzamide[4]                                                                                                    |
| SMILES     | CC1=C(C=C(C=C1)C(=O)NC2 =CC(=C(C=C2)CN3CCN(CC3) C)C(F) (F)F)C#CC4=CC5=C(NN=C5) N=C4[5]                                                                                                                     | CC1=C(C=C(C=C1)C(=O)NC2 =CC(=C(C=C2)CN3CCN(CC3) C)C(F) (F)F)C#CC4=CC5=C(NN=C5) N=C4.CS(=O)(=O)O.CS(=O) (=O)O[4]                                                                                                                                                                 |
| InChI      | InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3, (H,35,39)(H,33,34,36)[5] | InChI=1S/C29H27F3N6O.2CH<br>4O3S/c1-19-3-5-22(14-<br>21(19)6-4-20-13-24-17-34-36-<br>27(24)33-16-20)28(39)35-25-<br>8-7-23(26(15-<br>25)29(30,31)32)18-38-11-9-<br>37(2)10-12-38;21-<br>5(2,3)4/h3,5,7-8,13-17H,9-<br>12,18H2,1-2H3,(H,35,39)<br>(H,33,34,36);21H3,(H,2,3,4)[4] |
| InChlKey   | TZKBVRDEOITLRB-<br>UHFFFAOYSA-N[5]                                                                                                                                                                         | LEVIGHXVOVROGW-<br>UHFFFAOYSA-N[4][6]                                                                                                                                                                                                                                           |
| CAS Number | 1257628-77-5[5]                                                                                                                                                                                            | 1421783-64-3[4]                                                                                                                                                                                                                                                                 |

Table 2: Physicochemical Properties of Olverembatinib and Olverembatinib Dimesylate



| Property                     | Olverembatinib (Parent) | Olverembatinib Dimesylate |
|------------------------------|-------------------------|---------------------------|
| Molecular Formula            | C29H27F3N6O[5][7][8]    | C31H35F3N6O7S2[4]         |
| Molecular Weight             | 532.571 g/mol [5][9]    | 724.77 g/mol [6][10]      |
| XLogP3                       | 4.6[8]                  | Not Available             |
| Hydrogen Bond Donor Count    | 2[8]                    | Not Available             |
| Hydrogen Bond Acceptor Count | 8[8]                    | Not Available             |
| Rotatable Bond Count         | 6[8]                    | Not Available             |

# Experimental Protocols Synthesis of Olverembatinib

The synthesis of olverembatinib has been reported to proceed via a Sonogashira coupling reaction.[4] A key step involves the coupling of a substituted alkyne with a bromopyridine derivative.[4] The synthesis can be summarized in the following conceptual workflow:



Click to download full resolution via product page

A conceptual workflow for the synthesis of olverembatinib.

A detailed, step-by-step protocol as described in patent literature involves:



- Sonogashira Coupling: A commercially available alkyne is coupled with a bromopyridine derivative using a palladium and copper catalyst system to yield an ester intermediate.[4]
- N-Boc Deprotection: The N-Boc protecting group on the ester intermediate is removed by refluxing in a mixture of methanol and water to give a pyrazole intermediate.[4]
- Amide Formation: A final potassium tert-butoxide mediated amide formation with an aniline derivative results in the formation of olverembatinib.[4]

#### Structural Elucidation

The chemical structure of olverembatinib has been confirmed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR (400 MHz, d-DMSO): δ 13.92 (s, 1H), 10.55 (s, 1H), 8.72 (d, J=2.0Hz, 1H), 8.52 (d, J=2.0Hz, 1H), 8.17 (m, 3H), 8.10 (d, J=8.0Hz, 1H), 7.92 (dd, J=8.0, 2.0Hz, 1H), 7.70 (d, J=8.8Hz, 1H), 7.53 (d, J=8.0Hz, 1H), 3.80 (s, 2H), 3.10 (brs, 8H), 2.71 (s, 3H), 2.57 (s, 3H).[4]
  - <sup>13</sup>C NMR (100 MHz, d-DMSO): δ 20.38, 45.65, 52.64, 54.67, 57.41, 88.26, 91.86, 111.76, 113.98, 117.19, 122.14, 123.43, 127.35 (q), 124.30 (q), 128.10, 129.89, 130.49, 131.15, 132.02, 132.13, 132.93, 133.66, 138.15, 143.65, 150.55, 164.64.[4]
- Mass Spectrometry (MS):
  - ESI-MS: m/z: 533 (M+H)+.[4]
- High-Performance Liquid Chromatography (HPLC): The purity and concentration of olverembatinib in plasma samples have been determined using validated HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).[10][11]

#### **Mechanism of Action**

Olverembatinib is a potent, orally active, pan-BCR-ABL inhibitor.[12][13] It exhibits high affinity for both the native BCR-ABL protein and its resistant mutants, including the T315I mutation.[3] [5] The primary mechanism of action involves the following key aspects:

#### Foundational & Exploratory





- Selective Binding and Inhibition: Olverembatinib binds to the ATP-binding site within the kinase domain of BCR-ABL, effectively inhibiting its kinase activity.[3][5] This prevents the phosphorylation of downstream signaling molecules that are critical for the proliferation and survival of leukemic cells.[3]
- Overcoming Resistance: The unique structural design of olverembatinib allows it to maintain its binding efficacy even in the presence of resistance mutations like T315I, which alter the conformation of the kinase domain.[3]
- Induction of Apoptosis: By inhibiting BCR-ABL kinase activity, olverembatinib disrupts essential survival signaling pathways in leukemic cells, leading to the induction of programmed cell death (apoptosis).[3]

The inhibition of BCR-ABL by olverembatinib leads to the downregulation of phosphorylation of its downstream effectors, including CRKL and STAT5.[1][6]





Click to download full resolution via product page

BCR-ABL signaling pathways and the inhibitory action of olverembatinib.



#### Conclusion

**Olverembatinib dimesylate** is a significant advancement in the treatment of CML, offering a potent therapeutic option for patients with resistance to previous generations of TKIs. Its well-defined chemical structure, characterized by robust analytical methods, and its targeted mechanism of action, underscore its role as a valuable tool in precision oncology. Further research into its broader applications and potential combination therapies is ongoing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Olverembatinib After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 6. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]



 To cite this document: BenchChem. [Olverembatinib Dimesylate: A Technical Overview of its Chemical Structure and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591212#chemical-structure-of-olverembatinib-dimesylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com